3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a benzenesulfonamide group, and a chlorinated aromatic ring
Mechanism of Action
Target of Action
Biochemical Pathways
It is known that this compound is used in scientific research for various applications, such as drug development and molecular studies, which suggests that it may influence a variety of biochemical pathways.
Result of Action
It is known that this compound is used in scientific research for various applications, such as drug development and molecular studies, which suggests that it may have a variety of effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with an isonicotinoyl group through a nucleophilic substitution reaction.
Sulfonamide Formation: The functionalized piperidine derivative is then reacted with a chlorinated benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.
Substitution: The chlorinated aromatic ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
3-chloro-N-((1-pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness
3-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired.
Properties
IUPAC Name |
3-chloro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-2-1-3-17(12-16)26(24,25)21-13-14-6-10-22(11-7-14)18(23)15-4-8-20-9-5-15/h1-5,8-9,12,14,21H,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVIUAWCULYILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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